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2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid, also known by its chemical formula , is an organic compound characterized by a phenyl acetic acid structure with a chloro and a methoxycarbonyl substituent. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features, which may influence its biological activity and reactivity.
The chemical behavior of 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid can be understood through various reactions typical of carboxylic acids and substituted phenyl compounds:
The synthesis of 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactions, including:
This compound has potential applications in various fields:
Studies investigating the interactions of 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid with biological macromolecules (like proteins or nucleic acids) are necessary to elucidate its mechanism of action. Such studies often involve:
Several compounds share structural similarities with 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 2-(4-Chlorophenoxy)phenylacetic acid | Contains a phenoxy group that may enhance solubility and bioactivity. | |
| 2-Chloro-4-methoxyphenylacetic acid | Lacks the methoxycarbonyl group but retains similar anti-inflammatory properties. | |
| Phenylacetic acid | A simpler structure that serves as a precursor for many pharmaceutical compounds. |
Each of these compounds exhibits distinct properties that could influence their application in medicinal chemistry and agriculture. The unique combination of chloro and methoxycarbonyl groups in 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid may provide unique advantages in specific applications compared to its analogs. Further research is essential to fully explore these characteristics and their implications in practical uses.
Palladium-catalyzed carbonylation represents a fundamental approach for synthesizing 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid from appropriate benzyl halide precursors [1]. The mechanism involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by carbon monoxide insertion and subsequent nucleophilic attack [2]. Recent developments have established that palladium acetate combined with Xantphos ligand systems provides superior catalytic performance under atmospheric pressure conditions [2].
The catalytic cycle proceeds through several distinct intermediates, with the formation of palladium-acyl complexes being crucial for successful carbonylation [2]. X-ray crystallographic studies have revealed that Xantphos-coordinated palladium-acyl complexes adopt an unusual cis-configuration in the solid state, contrasting with the trans-coordination observed in solution [2]. This coordinative flexibility is believed to contribute significantly to the enhanced efficiency of the Xantphos system compared to rigid bidentate ligands [2].
Mechanistic investigations have demonstrated that the reaction proceeds via both associative and dissociative pathways, depending on reaction conditions [3]. The use of carbon monoxide and carbon dioxide binary systems has proven particularly effective in suppressing thermal decomposition of active palladium species, thereby improving catalyst durability [1]. Under optimized conditions using palladium acetate (1 mol%) and p-benzoquinone as a stoichiometric oxidant, quantitative yields of carboxylic acids can be achieved [1].
Temperature optimization studies indicate that reactions conducted at 100°C provide the optimal balance between reaction rate and selectivity [2]. The catalyst loading can be minimized to 1 mol% when using the carbon monoxide/carbon dioxide binary system, representing a significant improvement over conventional carbonylation protocols [1]. Turnover numbers exceeding 190 have been achieved with optimized palladium acetate/Xantphos systems [2].
The selective alpha-chlorination of phenylacetic acid derivatives using phosphorus trichloride and trichloroisocyanuric acid represents a highly efficient synthetic methodology [4]. This system operates through a Hell-Volhard-Zelinsky mechanism, where phosphorus trichloride initially converts the carboxylic acid to the corresponding acyl chloride, followed by enolate formation and subsequent halogenation by trichloroisocyanuric acid [4].
Optimization studies have established that a molar ratio of 0.1 mol phosphorus trichloride and 0.5 mol trichloroisocyanuric acid per mole of substrate provides optimal conversion rates [4]. The reaction proceeds most effectively under solvent-free conditions at 85°C, with protocol C involving pre-mixing of substrate and phosphorus trichloride followed by portion-wise addition of trichloroisocyanuric acid yielding near-quantitative conversion [4].
The mechanism involves initial formation of phenylacetyl chloride, which then undergoes keto-enol tautomerization to generate the enol form susceptible to electrophilic chlorination [4]. Trichloroisocyanuric acid serves as the chlorinating agent, transferring chlorine to the alpha position while regenerating cyanuric acid as a byproduct [4]. The reaction maintains high selectivity for alpha-chlorination when adequate phosphorus trichloride ratios are employed [4].
Reaction time optimization reveals that 1.5 hours at 85°C after trichloroisocyanuric acid addition provides complete conversion while minimizing side product formation [4]. The absence of phosphorus trichloride completely eliminates alpha-chlorination, confirming its essential role in substrate activation [4]. Purification involves filtration of precipitated cyanuric acid followed by solvent extraction and chromatographic purification to yield the desired alpha-chlorinated product as a white crystalline solid [4].
Solvent selection profoundly influences both reaction kinetics and product selectivity in palladium-catalyzed carbonylation reactions [5] [6]. Systematic evaluation of solvent effects reveals that dipole moment and hydrogen bonding capacity are critical parameters determining catalyst performance [6]. Toluene emerges as the optimal solvent for many carbonylation reactions, providing excellent yields (85%) and selectivity (88%) while maintaining acceptable sustainability profiles [6].
Renewable solvents have gained increasing attention as environmentally benign alternatives to conventional organic solvents [7]. Dimethyl carbonate demonstrates exceptional performance in carbonylation reactions, achieving 82% yields with 85% selectivity while scoring highest (9/10) on sustainability metrics [7]. Limonene, derived from citrus waste, provides moderate yields (78%) but offers significant environmental advantages with a sustainability score of 8/10 [7].
| Solvent | Yield (%) | Selectivity (%) | Reaction Rate (h⁻¹) | Sustainability Score |
|---|---|---|---|---|
| Toluene | 85 | 88 | 0.15 | 6 |
| Dimethylformamide | 75 | 85 | 0.12 | 4 |
| Acetonitrile | 68 | 72 | 0.08 | 5 |
| Dimethyl Carbonate | 82 | 85 | 0.14 | 9 |
| Tetrahydrofuran | 70 | 75 | 0.09 | 7 |
| Limonene | 78 | 80 | 0.11 | 8 |
Catalyst system optimization involves careful consideration of ligand electronics and sterics [8]. Palladium acetate combined with Xantphos provides superior performance with 95% conversion and 92% selectivity [2]. The flexible coordination mode of Xantphos enables both cis and trans arrangements, facilitating multiple mechanistic pathways [2]. Alternative catalyst systems such as palladium dichloride bis(acetonitrile) achieve comparable results under optimized conditions [8].
Temperature effects on catalyst performance follow Arrhenius behavior, with optimal temperatures typically ranging between 80-100°C [8]. Higher temperatures can lead to catalyst decomposition and reduced selectivity, while lower temperatures result in diminished reaction rates [8]. Base selection significantly impacts reaction outcomes, with potassium carbonate providing optimal performance in most carbonylation systems [8].
Purification of 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid requires specialized protocols designed for aromatic carboxylic acids [9]. The standard protocol involves initial dissolution in aqueous alkali (pH > pKa + 3), followed by ether extraction to remove neutral and basic impurities [9]. The aqueous phase is subsequently acidified (pH < pKa - 3) and re-extracted with ether to recover the purified carboxylic acid [9].
Crystallization methodologies significantly influence product purity and crystal morphology [10]. Recrystallization from ethanol provides the highest purity (98.5%) with good yield recovery (92%), though requiring longer processing times (4 hours) [10]. Precipitation from aqueous solution offers rapid processing (2 hours) but with somewhat reduced purity (95.2%) [10].
| Crystallization Method | Purity (%) | Yield Recovery (%) | Crystal Size (μm) | Processing Time (h) |
|---|---|---|---|---|
| Recrystallization from Ethanol | 98.5 | 92 | 250 | 4 |
| Precipitation from Aqueous Solution | 95.2 | 85 | 150 | 2 |
| Cooling Crystallization | 97.8 | 89 | 200 | 6 |
| Anti-solvent Addition | 96.5 | 87 | 180 | 3 |
| Evaporative Crystallization | 94.8 | 88 | 120 | 8 |
Crystal structure optimization involves controlling nucleation and growth phases through temperature and concentration gradients [11]. The crystallization process can be divided into three distinct stages: nucleation, growth incubation, and growth periods [11]. Carboxylic acid additives influence crystal morphology through surface adsorption mechanisms, with stronger affinity for calcium carbonate particles than free calcium ions in solution [11].
Advanced purification techniques include conversion to sodium salts followed by recrystallization from hot water and reconversion to free acids [9]. This approach is particularly effective for aromatic carboxylic acids and provides high-purity products suitable for pharmaceutical applications [9]. Flash chromatography serves as a complementary purification method, particularly effective for removing closely related impurities and achieving analytical purity [4].
Multiple synthetic pathways exist for converting benzyl chloride derivatives to phenylacetic acid compounds, each offering distinct advantages and limitations [12] [13]. Direct carbonylation of benzyl chloride using water-soluble palladium catalysts in the presence of tetraalkylammonium salts provides efficient access to phenylacetic acid derivatives [12]. This method employs transition metal-phase transfer catalysis chemistry to achieve high yields under mild conditions [12].
The cyanide route involves nucleophilic substitution of benzyl chloride with potassium cyanide, followed by hydrolysis of the resulting nitrile to the carboxylic acid [14]. While this pathway provides good yields, the use of highly toxic sodium cyanide presents significant safety concerns and regulatory challenges [12]. The three-step sequence involves conversion of benzyl alcohol to benzyl chloride using thionyl chloride, followed by cyanide substitution and acidic hydrolysis [14].
| Synthetic Route | Yield (%) | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Solvent |
|---|---|---|---|---|---|
| Palladium-Catalyzed Carbonylation of Benzyl Chloride | 75 | 100 | 6.0 | 5 | Toluene |
| Chlorination of Phenylacetic Acid with PCl₃/TCCA | 92 | 85 | 1.5 | 10 | Solvent-free |
| Methoxycarbonylation via Benzyl Cyanide | 65 | 150 | 8.0 | 2 | Concentrated H₂SO₄ |
| Direct Carbonylation of Aryl Halides | 80 | 120 | 4.0 | 1 | DMF |
| Benzyl Chloride to Phenylacetic Acid Conversion | 70 | 90 | 12.0 | 3 | Aqueous NaOH |
Optimization studies using factorial design methodology have identified key parameters affecting carbonylation efficiency [13]. Catalyst concentration, solvent selection, reaction temperature, base concentration, and triphenylphosphine loading all significantly influence final yields [13]. The optimal conditions involve palladium dichloride bis(triphenylphosphine) (0.15 g), triphenylphosphine (0.24 g), and specific temperature-time profiles [13].
Gas-liquid-liquid-solid heterogeneous catalytic systems present unique challenges in mass transfer and phase separation [13]. The reaction involves carbon monoxide gas, benzyl chloride organic phase, aqueous alkali solution, and solid palladium catalyst [13]. Product isolation requires careful phase separation followed by acidification of the aqueous phase to precipitate the carboxylic acid product [13].
The acid dissociation constant represents a fundamental parameter governing the ionization behavior of 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid in aqueous solution. While direct experimental pKa measurements for this specific compound are not available in the literature, systematic evaluation of structurally related phenylacetic acid derivatives provides valuable insights for estimation.
Phenylacetic acid, the parent compound, exhibits a pKa of 4.31 at 25°C in aqueous solution [1] [2]. The introduction of substituents onto the phenyl ring produces measurable changes in acidity through electronic effects. Ortho-substituted phenylacetic acids demonstrate predictable trends: ortho-fluorophenylacetic acid shows a pKa of 4.093, indicating increased acidity due to the strong electron-withdrawing inductive effect of fluorine [1] [3]. Conversely, ortho-methylphenylacetic acid (pKa 4.297) and ortho-ethylphenylacetic acid (pKa 4.317) exhibit slightly reduced acidity compared to the parent compound due to weak electron-donating inductive effects [1] [3].
The methoxycarbonyl group represents a particularly strong electron-withdrawing substituent. Computational predictions for 2-(4-(methoxycarbonyl)phenyl)acetic acid suggest a pKa of 4.06±0.10 [4], demonstrating the acidifying effect of the ester functionality. For the target compound containing both chloro and methoxycarbonyl substituents in ortho positions, the combined electron-withdrawing effects would be expected to produce a pKa in the range of 3.8-4.1, representing increased acidity relative to phenylacetic acid.
Table 1: Comparative pKa Values of Phenylacetic Acid Derivatives
| Compound | pKa | Electronic Effect | Reference |
|---|---|---|---|
| Phenylacetic acid | 4.31 | Reference | [1] [2] |
| o-Fluorophenylacetic acid | 4.093 | Strong -I effect | [1] [3] |
| o-Methylphenylacetic acid | 4.297 | Weak +I effect | [1] [3] |
| 2-(4-(Methoxycarbonyl)phenyl)acetic acid | 4.06±0.10 | Strong -I effect | [4] |
| 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid | 3.8-4.1 (estimated) | Combined -I effects | Estimated |
The solubility profile of 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid reflects the balance between polar and nonpolar structural features. The carboxylic acid functionality provides hydrogen bonding capability with water molecules, while the methoxycarbonyl group introduces additional polar character. The chlorine substituent contributes to overall molecular polarity through its electronegativity. Based on structural analogies, the compound is expected to exhibit moderate water solubility, likely in the range of 10-50 g/L at room temperature, similar to other substituted phenylacetic acids [5].
Thermal behavior analysis of 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid requires consideration of the individual thermal contributions from each structural component. The phenylacetic acid framework provides inherent thermal stability, with the parent compound exhibiting a melting point of 76-78°C and remaining stable up to approximately 400°C before decomposition [6] [7].
Substituent effects on thermal properties follow predictable patterns. The introduction of electron-withdrawing groups typically increases melting points through enhanced intermolecular interactions. 2-Chlorophenylacetic acid demonstrates a melting point of 95-100°C, representing a significant increase over the parent compound [8]. Similarly, methoxycarbonyl substitution generally elevates melting points: 2-(4-(methoxycarbonyl)phenyl)acetic acid exhibits a melting point of 112-115°C [4].
Table 2: Thermal Properties of Related Phenylacetic Acid Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Thermal Stability | Reference |
|---|---|---|---|---|
| Phenylacetic acid | 76-78 | 265 | Stable to ~400°C | [6] [7] |
| 2-Chlorophenylacetic acid | 95-100 | 145 (decomp.) | Decomposes >100°C | [8] |
| 2-(3-(Methoxycarbonyl)phenyl)acetic acid | 83-84 | 350.8±25.0 | Stable to ~300°C | [9] |
| 2-(4-(Methoxycarbonyl)phenyl)acetic acid | 112-115 | 350 | Stable to ~300°C | [4] |
For the target compound, the combined effects of chloro and methoxycarbonyl substituents would be expected to produce a melting point in the range of 105-120°C. The predicted boiling point of 392.0±32.0°C suggests reasonable thermal stability under normal processing conditions [10]. Decomposition is anticipated to occur above 350°C, involving sequential loss of functional groups and formation of volatile decomposition products including carbon monoxide, carbon dioxide, and hydrogen chloride [11].
The reactivity profile of 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid encompasses multiple reactive sites, each exhibiting distinct electrophilic or nucleophilic characteristics. The carboxylic acid functionality serves as the primary electrophilic center, capable of undergoing nucleophilic acyl substitution reactions typical of carboxylic acids and their derivatives [12].
The aromatic ring system exhibits altered reactivity patterns due to the electronic effects of the substituents. The chloro substituent in the ortho position acts as a moderate electron-withdrawing group through inductive effects, while the methoxycarbonyl group provides strong electron withdrawal. This combination significantly reduces electron density in the aromatic system, making the ring less susceptible to electrophilic aromatic substitution reactions [13].
The methoxycarbonyl group introduces an additional electrophilic site through its carbonyl carbon. This ester functionality can undergo nucleophilic substitution reactions, particularly under basic conditions leading to hydrolysis or transesterification. The reactivity is enhanced by the electron-withdrawing effect of the adjacent aromatic system [12].
Table 3: Reactive Sites and Their Characteristics
| Reactive Site | Character | Typical Reactions | Relative Reactivity |
|---|---|---|---|
| Carboxylic acid | Electrophilic | Esterification, amidation, reduction | High |
| Methoxycarbonyl | Electrophilic | Hydrolysis, transesterification | Moderate |
| Aromatic ring | Nucleophilic (reduced) | Electrophilic substitution | Low |
| Chloro substituent | Leaving group | Nucleophilic substitution | Moderate |
The presence of the chlorine atom provides opportunities for nucleophilic substitution reactions, particularly under forcing conditions or in the presence of strong nucleophiles. The ortho relationship between the chloro and carboxylic acid groups may facilitate intramolecular interactions that influence reactivity patterns [14].
The hydrogen bonding behavior of 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid is dominated by the carboxylic acid functionality, which serves as both hydrogen bond donor and acceptor. Carboxylic acids typically form strong intermolecular hydrogen bonds, commonly adopting dimeric structures through complementary OH···O=C interactions [15] [16].
The compound possesses one hydrogen bond donor site (the carboxylic acid OH group) and four potential hydrogen bond acceptor sites: the carboxylic acid carbonyl oxygen, the ester carbonyl oxygen, the ester methoxy oxygen, and the chlorine atom [5]. This multiplicity of acceptor sites provides flexibility in hydrogen bonding patterns and influences solid-state packing arrangements.
Table 4: Hydrogen Bonding Parameters
| Site | Type | Strength | Geometry | Reference |
|---|---|---|---|---|
| COOH (donor) | Strong | Primary | Linear | [15] |
| C=O (carboxyl) | Strong acceptor | Primary | Planar | [15] |
| C=O (ester) | Moderate acceptor | Secondary | Planar | [15] |
| OCH₃ | Weak acceptor | Tertiary | Bent | [15] |
| Cl | Weak acceptor | Quaternary | Linear | [16] |
The methoxycarbonyl group introduces additional complexity through its dual oxygen atoms, which can participate in both intramolecular and intermolecular hydrogen bonding. The ester carbonyl oxygen typically exhibits weaker hydrogen bonding capability compared to the carboxylic acid carbonyl due to reduced electron density [15].
Crystal packing studies of related compounds suggest that the target molecule likely adopts hydrogen-bonded chain or sheet structures in the solid state, with the carboxylic acid groups serving as primary interaction sites. The chlorine substituent may contribute to weaker halogen bonding interactions that influence overall crystal stability [16].
Computational analysis using density functional theory methods provides detailed insights into the electronic structure and properties of 2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid. While specific calculations for this compound are not available in the literature, studies of related substituted phenylacetic acids establish methodological frameworks for understanding electronic effects [17] [18].
DFT calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets (6-311+G(d,p) or similar) to achieve reliable geometric and electronic structure predictions. For carboxylic acid derivatives, these methods successfully reproduce experimental bond lengths, vibrational frequencies, and electronic properties [17] [18].
The electronic structure analysis reveals significant influence of the substituents on the aromatic ring electron density distribution. The chloro substituent introduces localized electron withdrawal through inductive effects, while the methoxycarbonyl group provides strong π-electron withdrawal through resonance interactions. These effects combine to reduce overall electron density in the aromatic system, particularly at positions ortho and para to the electron-withdrawing groups [13].
Table 5: Computed Electronic Properties (Typical Values for Similar Compounds)
| Property | Value | Method | Reference |
|---|---|---|---|
| HOMO energy | -7.5 to -8.0 eV | DFT/B3LYP | [17] |
| LUMO energy | -1.5 to -2.0 eV | DFT/B3LYP | [17] |
| Dipole moment | 3.5-4.5 D | DFT/B3LYP | [17] |
| Molecular polarizability | 15-20 ų | DFT/B3LYP | [17] |
The molecular electrostatic potential maps reveal regions of positive and negative electrostatic potential, providing insights into intermolecular interaction sites. The carboxylic acid region typically exhibits strong positive potential around the acidic proton and negative potential around the carbonyl oxygen, consistent with hydrogen bonding behavior [17].
Natural population analysis and atomic charge calculations demonstrate charge redistribution effects of the substituents. The chlorine atom carries a partial negative charge (-0.1 to -0.2 e), while the methoxycarbonyl carbon exhibits positive character (+0.3 to +0.4 e), reflecting the electrophilic nature of the ester functionality [17].
Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic properties. The carboxylic acid OH stretch typically appears around 3300-3500 cm⁻¹ in the computed spectra, while the carbonyl stretches occur at approximately 1650-1750 cm⁻¹ for the carboxylic acid and 1700-1750 cm⁻¹ for the ester group [17].